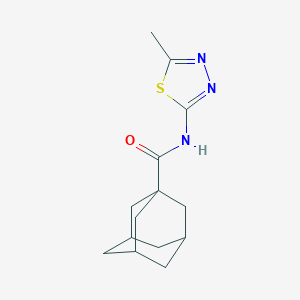![molecular formula C24H18N4O3S3 B393518 ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(thiophen-2-yl)-4H-pyran-3-carboxylate](/img/structure/B393518.png)
ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(thiophen-2-yl)-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-amino-5-cyano-2-({[3-cyano-6-(2-thienyl)-2-pyridyl]sulfanyl}methyl)-4-(2-thienyl)-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes multiple functional groups such as amino, cyano, and thienyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(thiophen-2-yl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of a base such as piperidine . This reaction forms the pyran ring structure, which is then further functionalized to introduce the amino, cyano, and thienyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-amino-5-cyano-2-({[3-cyano-6-(2-thienyl)-2-pyridyl]sulfanyl}methyl)-4-(2-thienyl)-4H-pyran-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Ethyl 6-amino-5-cyano-2-({[3-cyano-6-(2-thienyl)-2-pyridyl]sulfanyl}methyl)-4-(2-thienyl)-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(thiophen-2-yl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the cyano groups can interact with nucleophilic sites on proteins, while the thienyl groups may enhance binding affinity through π-π interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
- Ethyl 6-amino-4-(4-methoxyphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Uniqueness
Ethyl 6-amino-5-cyano-2-({[3-cyano-6-(2-thienyl)-2-pyridyl]sulfanyl}methyl)-4-(2-thienyl)-4H-pyran-3-carboxylate is unique due to its combination of multiple functional groups and the presence of both pyran and thienyl rings
Propriétés
Formule moléculaire |
C24H18N4O3S3 |
|---|---|
Poids moléculaire |
506.6g/mol |
Nom IUPAC |
ethyl 6-amino-5-cyano-2-[(3-cyano-6-thiophen-2-ylpyridin-2-yl)sulfanylmethyl]-4-thiophen-2-yl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C24H18N4O3S3/c1-2-30-24(29)21-17(31-22(27)15(12-26)20(21)19-6-4-10-33-19)13-34-23-14(11-25)7-8-16(28-23)18-5-3-9-32-18/h3-10,20H,2,13,27H2,1H3 |
Clé InChI |
XTPLFUIDIMGIPG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CS2)C#N)N)CSC3=C(C=CC(=N3)C4=CC=CS4)C#N |
SMILES canonique |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CS2)C#N)N)CSC3=C(C=CC(=N3)C4=CC=CS4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-AMINO-3-[(1Z)-2-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B393435.png)
![ethyl 2-[(cyclohexylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B393438.png)

![Ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B393443.png)
![3-[(2,4-dimethylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B393445.png)


![N-{5-[(2-phenylethyl)sulfanyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B393449.png)

![2-chlorobenzyl 5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide](/img/structure/B393451.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione](/img/structure/B393452.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B393454.png)

![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-(4-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B393457.png)
